Gold(III) acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Gold(III) acetate can be synthesized by reacting gold(III) hydroxide with glacial acetic acid. The reaction is as follows :

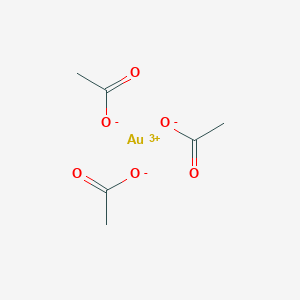

Au(OH)3+3CH3COOH→Au(CH3COO)3+3H2O

In industrial production, this compound can also be prepared using ultrasonic spray pyrolysis. This method involves preparing an aqueous solution of this compound with limited solubility in water. Hydrochloric acid and nitric acid are added to increase solubility, resulting in a clear, yellowish solution. Sodium hydroxide and sodium carbonate are then added to adjust the pH to 6-7, enabling the successful formation of gold nanoparticles .

Analyse Chemischer Reaktionen

Chemical Reactions of Gold(III) Acetate

This compound participates in various chemical reactions, showcasing its versatility as a reagent and catalyst:

-

Decomposition : Upon heating, this compound decomposes to form metallic gold and acetic acid:

-

Formation of Gold Complexes : this compound can react with various ligands to form stable complexes. For instance, it reacts with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to yield the complex Au(CF₃COO)₂(tpy) .

-

Catalytic Reactions : this compound has been employed as a catalyst in several organic transformations. Notably, it facilitates the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium acetate under mild conditions . This reaction exemplifies the ability of gold(III) complexes to mediate domino reactions effectively.

Mechanistic Insights into Reactions

Recent studies have provided deeper insights into the mechanisms underlying reactions involving this compound. The catalytic activity is often attributed to its ability to stabilize intermediates during reaction pathways such as migratory insertion and β-H elimination. The formation of metallacycles through cyclometalation is also a significant pathway for reactivity .

Key Mechanistic Steps

-

Cyclometalation : This involves the coordination of the metal center to a heteroatom donor followed by intramolecular activation of a C-H bond, leading to cyclization.

-

Oxidative Addition : Gold(III) can undergo oxidative addition reactions that generate reactive intermediates essential for subsequent transformations.

Wissenschaftliche Forschungsanwendungen

Gold(III) acetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which gold(III) acetate exerts its effects involves targeting thioredoxin reductase or other thiol-rich proteins and enzymes. This interaction triggers cell death via reactive oxygen species. Gold(III) complexes have also been reported to elicit biochemical hallmarks of immunogenic cell death . Additionally, this compound decomposes to form gold nanoparticles, which act as catalysts in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Gold(III) acetate can be compared with other gold(III) complexes, such as gold(III) chloride and gold(III) trifluoroacetate. These compounds share similar properties, such as their ability to form gold nanoparticles and their use in catalytic processes. this compound is unique due to its specific decomposition pathway and its applications in producing gold nanoparticles .

Similar compounds include:

- Gold(III) chloride

- Gold(III) trifluoroacetate

- Gold(III) hydroxide

This compound stands out for its versatility in various scientific and industrial applications, making it a valuable compound in research and industry.

Biologische Aktivität

Gold(III) acetate, a compound of increasing interest in medicinal chemistry, is recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (Au(CH₃COO)₃) is a coordination compound where gold is in the +3 oxidation state, coordinated with acetate ligands. Its properties are influenced by the oxidation state of gold and the nature of the ligands attached to it, which can modulate its biological effects.

Gold(III) complexes, including this compound, exhibit several mechanisms of action that contribute to their biological activity:

- Oxidative Stress Induction : Gold(III) compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where inducing apoptosis in tumor cells is desired .

- Protein Interaction : this compound interacts with various proteins, including human serum albumin and enzymes involved in redox reactions. These interactions can lead to conformational changes in proteins and affect their biological functions .

- Antimicrobial Activity : Gold(III) complexes demonstrate broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. They disrupt bacterial cell membranes and inhibit biofilm formation .

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against human lung cancer (A549) and breast cancer (MCF-7) cells, demonstrating IC₅₀ values in the low micromolar range .

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 5.2 |

| MCF-7 | 4.8 |

- Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that this compound-treated cells exhibit increased sub-G1 populations, indicative of apoptotic cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored extensively:

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values for this compound against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Escherichia coli | 25 |

| Candida albicans | 12.5 |

- Biofilm Inhibition : this compound has shown potential in inhibiting biofilm formation, particularly against Staphylococcus aureus. The effective concentration for biofilm disruption was noted to be significantly lower than that required for bacterial growth inhibition .

Case Studies

- Anticancer Efficacy Study :

- Antimicrobial Activity Assessment :

Eigenschaften

IUPAC Name |

gold(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKNHQTLOBDDD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9AuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580364 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15804-32-7 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.